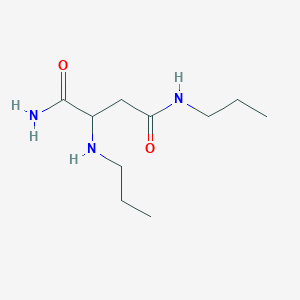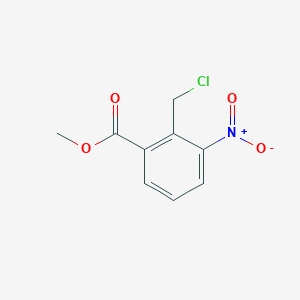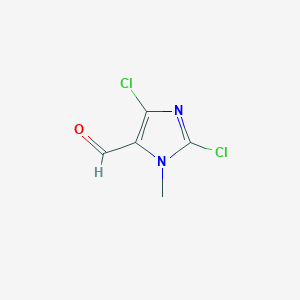
2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde
Descripción general
Descripción
“2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde” is a chemical compound with the CAS Number: 1240526-82-2 . It has a molecular weight of 179 . The compound is in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde . Its InChI Code is 1S/C5H4Cl2N2O/c1-9-3(2-10)4(6)8-5(9)7/h2H,1H3 .Physical And Chemical Properties Analysis
This compound has a melting point of 52-54 degrees Celsius .Aplicaciones Científicas De Investigación
Antibacterial Agents
Imidazole derivatives have been recognized for their antibacterial properties. The presence of the imidazole ring in compounds is associated with significant antibacterial activity. This is particularly relevant in the context of increasing antibiotic resistance, where new antibacterial agents are in high demand. The dichloro and carbaldehyde groups in 2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde may contribute to its potential as a novel antibacterial compound, offering a new avenue for the development of antibiotics .
Antifungal Applications
Similar to their antibacterial properties, imidazole derivatives also exhibit antifungal activity. This makes them valuable in the treatment of fungal infections, which can be particularly challenging to treat due to the eukaryotic nature of fungi, which is closely related to human cells. The specificity of the imidazole ring can help in targeting fungal cells while minimizing effects on human cells .
Anticancer Research
Imidazole-containing compounds have shown promise in anticancer research. They can interact with various biological targets involved in cancer progression, such as enzymes, receptors, and DNA/RNA. The structural features of 2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde could be exploited to design drugs that specifically target cancer cells, potentially leading to new treatments for various types of cancer .
Antiviral Agents
The imidazole ring is a common feature in many antiviral drugs. It can be used to disrupt viral replication by interfering with the enzymes that viruses use to reproduce. Given the ongoing need for effective antiviral agents, especially in the wake of global pandemics, the study of imidazole derivatives like 2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde could lead to the development of new antiviral medications .
Agricultural Chemicals
Imidazole derivatives are used in agriculture to protect crops from pests and diseases. They can function as fungicides, herbicides, and insecticides. The structural adaptability of imidazole allows for the synthesis of compounds that are effective against a broad spectrum of agricultural threats, potentially including those resistant to current treatments .
Material Science
Imidazole and its derivatives are integral to the development of materials with advanced properties. They can be used in the synthesis of polymers, coatings, and other materials that require specific chemical functionalities. The unique chemical structure of 2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde could be utilized in creating new materials with desirable properties such as increased durability, conductivity, or biocompatibility .
Mecanismo De Acción
Target of Action
It’s known that imidazole derivatives are key components to functional molecules used in a variety of applications . They have been deployed in traditional applications in pharmaceuticals and agrochemicals .
Mode of Action
For instance, one reaction involving imidazole derivatives proceeds via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Biochemical Pathways
Imidazole derivatives are known to play a role in a diverse range of applications, suggesting they may interact with multiple biochemical pathways .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Propiedades
IUPAC Name |
2,5-dichloro-3-methylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-9-3(2-10)4(6)8-5(9)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOLFBAFYAPUNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine](/img/structure/B1421377.png)
![2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1421379.png)
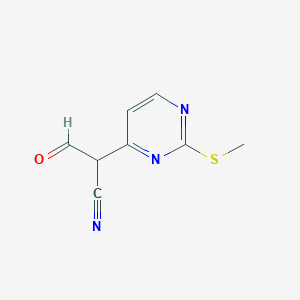
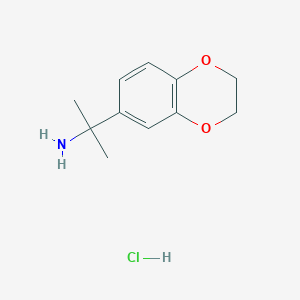
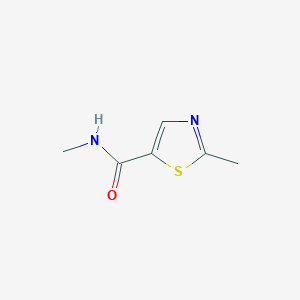

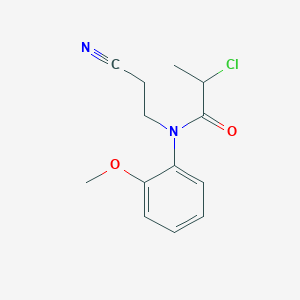


![1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine](/img/structure/B1421394.png)

